molecular formula C4H7NS B1359926 Propyl isothiocyanate CAS No. 628-30-8

Propyl isothiocyanate

Cat. No. B1359926
CAS RN: 628-30-8
M. Wt: 101.17 g/mol
InChI Key: KKASGUHLXWAKEZ-UHFFFAOYSA-N
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Description

Propyl isothiocyanate (PITC) is a bioactive compound that is formed from the enzymatic hydrolysis of glucosinolates, which are abundant secondary metabolites in the botanical order Brassicales . It has been tested as a fumigant against the larvae of a Caribbean fruit fly . It has also been employed as an internal standard in the analysis of low-volatility sulfur compounds in wines using solid-phase microextraction and GC .


Synthesis Analysis

Isothiocyanates, including PITC, are synthesized from amines and phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done through either a one-pot process or a two-step approach. The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .


Molecular Structure Analysis

The molecular formula of PITC is C4H7NS . It has a molecular weight of 101.17 . The structure of PITC can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reactions between substituted isothiocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

PITC has a density of 0.9±0.1 g/cm3, a boiling point of 153.3±3.0 °C at 760 mmHg, and a vapor pressure of 4.3±0.3 mmHg at 25°C . Its refractive index is 1.485 .

Scientific Research Applications

  • Anticancer Properties

    • Results : Studies show that PITC inhibits tumor growth and induces cancer cell death. Quantitative data may include tumor size reduction or changes in gene expression related to cancer pathways .
  • Anti-Inflammatory Effects

    • Results : PITC suppresses pro-inflammatory cytokines and promotes an anti-inflammatory environment .
  • Neuroprotection

    • Results : PITC shows promise in preventing neurodegeneration and improving cognitive function .
  • Food Preservation

    • Results : Extended shelf life due to bactericidal and bacteriostatic effects. PITC activates lactoperoxidases, enhancing dairy product preservation .
  • Extraction Techniques

    • Methods of Application : Researchers use innovative technologies like supercritical extraction (e.g., CO₂-based extraction) to optimize PITC yield .
  • Taste Perception

    • Results : PITC imparts a pungent, slightly bitter taste, influencing overall flavor perception .

: Yadav, K., Dhankhar, J., & Kundu, P. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Curr Res Nutr Food Sci, 10(2). DOI : HPP: High-pressure processing; AITC: Allyl isothiocyanate; SCE: Supercritical extraction; MPa: Megapascals; oC: Degrees Celsius.

Safety And Hazards

PITC is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause an allergic skin reaction and may be fatal if inhaled .

properties

IUPAC Name

1-isothiocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c1-2-3-5-4-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKASGUHLXWAKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211881
Record name Propyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl isothiocyanate

CAS RN

628-30-8
Record name Propyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-30-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl isothiocyanate
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Record name Propyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
585
Citations
L Huang, C Cai, W Dang, JH Lu… - Oncology …, 2019 - spandidos-publications.com
… A number of isothiocyanates have been demonstrated to exhibit anticancer effects; however, antitumor properties of propyl isothiocyanate (PITC) have not been evaluated previously. In …
Number of citations: 7 www.spandidos-publications.com
HY Wu, YH Xu, LN Wei, JR Bi, HM Hou, HS Hao… - Journal of Food …, 2022 - Springer
The objective of the current study was to investigate the inhibitory effects of benzyl isothiocyanate (BITC) and 3-(methylthio) propyl isothiocyanate (MTPITC) on Listeria monocytogenes (…
Number of citations: 4 link.springer.com
AL Gimsing, BW Strobel… - … and Chemistry: An …, 2009 - Wiley Online Library
… One hundred microliters of 100 ppm propyl isothiocyanate as internal standard was used for the experiments with 2-propenyl isothiocyanate, and 2-phenylethyl isothiocyanate internal …
Number of citations: 41 setac.onlinelibrary.wiley.com
F Farzadnejad, R Razavizadeh - Advances in Environmental Biology, 2014 - go.gale.com
… So, in this research the effect of propyl isothiocyanate on physiological responses and the activities of catalase, ascorbate peroxidase and guaiacol peroxidase in cress seedlings were …
Number of citations: 3 go.gale.com
H Wu, X Ao, J Liu, J Zhu, J Bi, H Hou, H Hao, G Zhang - Polymers, 2022 - mdpi.com
The 3-(Methylthio) propyl isothiocyanate (MTPITC)-loaded inclusion complex prepared by α-cyclodextrin (α-CD) was incorporated into chitosan (CS) film to fabricate a packaging …
Number of citations: 2 www.mdpi.com
M Péter, Á Gyéresi, F Fülöp - Journal of Chromatography a, 2001 - Elsevier
The applicability of (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate [(R,R)-DANI] as a recently developed chiral derivatizing agent for the enantioseparation of a series …
Number of citations: 39 www.sciencedirect.com
M Péter, F Fülöp - Chromatographia, 2002 - Springer
This paper describes the synthesis of a new chiral derivatizing reagent, (1S, 2R)-1-acetoxy-1-phenyl-2-propyl isothiocyanate ((S,R)-APPI), which is readily available in both …
Number of citations: 25 link.springer.com
RN Kniseley, RP Hirschmann, VA Fassel - Spectrochimica Acta Part A …, 1967 - Elsevier
… The C α N stretching vibration is assigned to absorption bands at about 640 cm −1 on the basis of a “splitting” observed in this region in n-propyl isothiocyanate as contrasted to ethyl …
Number of citations: 31 www.sciencedirect.com
M Péter, F Fülöp - 2000 - Taylor & Francis
Synthetically and pharmaceutically interesting racemic amino alcohols with two adjacent chiral centres were analysed by means of indirect high performance liquid chromatography. For …
Number of citations: 7 www.tandfonline.com
JF Carroll, NO Morgan, JD Weber - Journal of economic …, 1980 - academic.oup.com
… 2-propynyl and 99.8% for propyl isothiocyanate (Table 1). With … to the larvae than propyl isothiocyanate. Although ethylene … for infested fruit, propyl isothiocyanate was the least phytotoxic…
Number of citations: 10 academic.oup.com

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